molecular formula C17H13Cl2N3O3 B2482698 5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide CAS No. 942001-16-3

5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Cat. No.: B2482698
CAS No.: 942001-16-3
M. Wt: 378.21
InChI Key: BMZORZZTNYVPBU-UHFFFAOYSA-N
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Description

5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, N-{2-[(2-Chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed marked inhibition against human colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, demonstrating significant anticancer activity. The molecular docking studies indicated that the compound could inhibit specific cancer-related proteins, making it a promising candidate for cancer treatment (Huang et al., 2020).

Molecular Structure and Interaction Analysis

Considerable research has been done on the molecular structure of related compounds. For instance, the title compound's crystal structure was determined to belong to the tetragonal system, and the optimized geometric bond lengths and bond angles were studied using density functional theory (DFT). The molecular electrostatic potential (MEP) surface map of the related molecule was investigated with theoretical calculations, providing insights into the compound's molecular behavior and potential interactions with other molecules (Huang et al., 2020).

Synthesis and Crystallography

Various studies focus on the synthesis and crystallographic analysis of similar compounds, which are crucial for understanding their physical and chemical properties. For instance, the synthesis of 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine and its crystal structure were investigated, revealing important details about its molecular arrangement and potential applications in various fields, including medicine and material science (Jiu-fu et al., 2015).

Interaction with DNA

The interaction of certain compounds with DNA is a critical area of research, especially for understanding their potential therapeutic applications. The interaction of 2-Methyl-3-Chloro-9-Hydroxypyrido[1,2-a]pyrimidin-4-One with calf thymus DNA (ctDNA) was monitored, revealing that the compound could interact with DNA through a groove mode of binding via hydrogen bonds. This finding is significant for drug design and understanding the compound's mechanism of action at the molecular level (Zhang et al., 2013).

Properties

IUPAC Name

5-chloro-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-9-15(17(24)22-8-11(19)4-6-14(22)20-9)21-16(23)12-7-10(18)3-5-13(12)25-2/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZORZZTNYVPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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